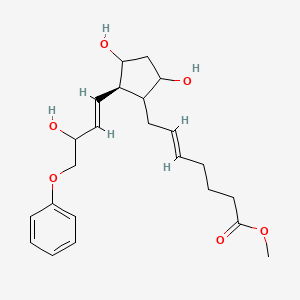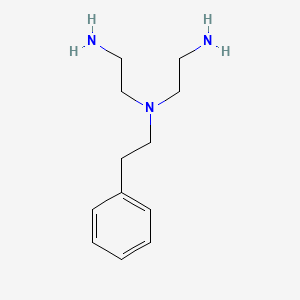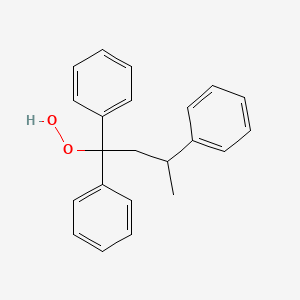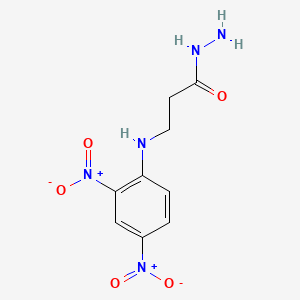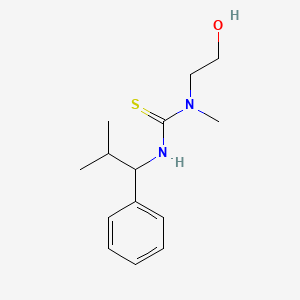
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is a unique organosilicon compound characterized by its silacyclopentadiene ring structure with dichloro and tetraphenyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- typically involves the reaction of tetraphenylcyclopentadienone with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tetraphenylcyclopentadienone+Silicon Tetrachloride→Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form siloxane derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted silacyclopentadiene derivatives.
Oxidation: Formation of siloxane derivatives.
Reduction: Formation of silane derivatives.
Scientific Research Applications
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The presence of the silacyclopentadiene ring and the dichloro and tetraphenyl substitutions contribute to its distinct chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- Silacyclopenta-2,4-diene, 1,1-dimethyl-2,3,4,5-tetraphenyl-
- Silacyclopentane, 1,1-dichloro-
Uniqueness
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
79343-32-1 |
|---|---|
Molecular Formula |
C28H20Cl2Si |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
1,1-dichloro-2,3,4,5-tetraphenylsilole |
InChI |
InChI=1S/C28H20Cl2Si/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
InChI Key |
HBMGBSZUXZVZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



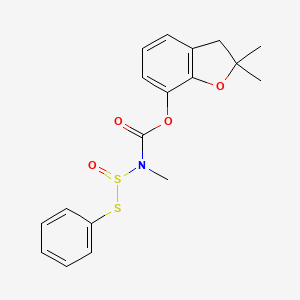
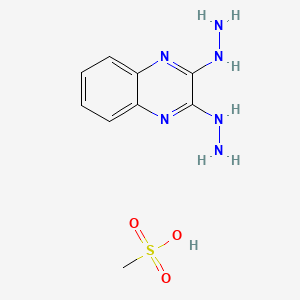
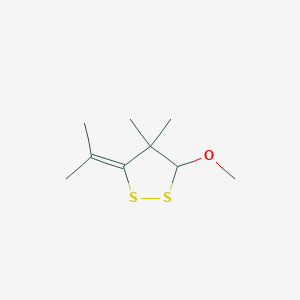
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
